Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
Description
Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate is a thiophene derivative featuring:
- A 2-amino group and a methyl carboxylate ester at positions 2 and 3 of the thiophene ring.
- A 4-(difluoromethoxy)phenyl substituent at position 2. This compound is synthesized via the Gewald reaction, a common method for thiophene derivatives, using substituted acetophenones and cyanoacetate esters .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3S/c1-18-12(17)10-9(6-20-11(10)16)7-2-4-8(5-3-7)19-13(14)15/h2-6,13H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNDCAYAQSPKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162389 | |
| Record name | Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-30-1 | |
| Record name | Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with thioglycolic acid in the presence of a suitable catalyst to form the thiophene ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate is used to study enzyme inhibition and receptor binding. It serves as a tool to understand biological processes and develop new therapeutic agents.
Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are exploited to create innovative products with enhanced performance.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key analogs differ in the substituents at the para position of the phenyl group:
Substituent Effects:
Ester Group Variations
The methyl carboxylate ester in the target compound can be replaced with ethyl or other esters:
Ester Group Impact:
Physical Properties
- Melting Points: Analogs range from 227–230°C (complex chromenone derivatives) to lower values for simpler thiophenes (exact data for the target compound is lacking).
- Hydrogen Bonding: Intra- and intermolecular hydrogen bonds (e.g., NH₂⋯S/O) stabilize crystal packing, as seen in ethyl 2-amino-4-methylthiophene-3-carboxylate .
Biological Activity
Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate (CAS No. 832737-30-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an antagonist of the estrogen receptor and its antiviral properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C13H11F2NO3S
- Molecular Weight : 299.30 g/mol
- Structural Characteristics : The compound features a thiophene ring and a difluoromethoxy group, which are significant for its biological activity.
Estrogen Receptor Antagonism
One of the key biological activities of this compound is its role as an antagonist of the estrogen receptor . This property is particularly relevant in the context of hormone-related cancers, such as breast cancer.
Research Findings :
- In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of estrogen-dependent cancer cell lines, suggesting its potential as a therapeutic agent in treating hormone-sensitive tumors .
Antiviral Properties
The compound has also shown antiviral activity , particularly against certain viral strains. This aspect is crucial given the increasing need for effective antiviral agents in the face of emerging viral infections.
Case Studies :
- A study evaluating various compounds for antiviral efficacy found that this compound exhibited significant inhibition of viral replication in cell cultures, indicating its potential utility in virology .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Estrogen Receptor Antagonism | Inhibits proliferation in estrogen-dependent cancers | |
| Antiviral | Inhibits viral replication in cell cultures |
| Property | Value |
|---|---|
| Molecular Formula | C13H11F2NO3S |
| Molecular Weight | 299.30 g/mol |
| CAS Number | 832737-30-1 |
The mechanism by which this compound exerts its biological effects involves binding to specific receptors and interfering with their normal functions.
Estrogen Receptor Interaction
The compound binds to estrogen receptors, preventing the natural hormone from exerting its effects, thus inhibiting pathways that lead to cancer cell proliferation.
Viral Replication Interference
The antiviral mechanism may involve interference with viral entry into host cells or disruption of viral replication processes within infected cells.
Q & A
Q. What are the key structural features of Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate that influence its reactivity and bioactivity?
Methodological Answer: The compound’s structure includes:
- Thiophene core : Provides aromatic stability and serves as a scaffold for functional group attachment.
- 2-amino group : Enhances hydrogen-bonding potential and participation in cyclocondensation reactions.
- 4-(difluoromethoxy)phenyl substituent : Increases lipophilicity and metabolic stability due to fluorine’s electronegativity and steric effects .
- Methyl ester at position 3 : Modifies solubility and serves as a handle for hydrolysis to carboxylic acid derivatives.
Q. Key Functional Group Effects
| Group | Role | Impact |
|---|---|---|
| Thiophene | Aromatic scaffold | Dictates planar geometry for target binding |
| Difluoromethoxy | Electron-withdrawing | Enhances binding to hydrophobic enzyme pockets |
| Amino group | Nucleophilic site | Facilitates Schiff base formation or coordination with metal ions |
Q. What synthetic routes are recommended for preparing this compound?
Methodological Answer: Primary Route : Gewald Reaction
Step 1 : Condense 4-(difluoromethoxy)benzaldehyde with cyanoacetate to form α,β-unsaturated nitrile.
Step 2 : React with elemental sulfur and a secondary amine catalyst (e.g., morpholine) to cyclize into the thiophene core .
Step 3 : Methyl esterification via methanol under acidic conditions.
Alternative Route : Cross-Coupling (Suzuki-Miyaura)
- Use a pre-functionalized thiophene boronic ester and 4-(difluoromethoxy)phenyl halide. Requires Pd catalysis (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .
Q. Critical Purification Steps
- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), difluoromethoxy group (δ 4.5–5.0 ppm), and methyl ester (δ 3.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- FT-IR : Identify C=O stretch (~1700 cm⁻¹) and N-H bend (~1600 cm⁻¹) .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
Q. Common Pitfalls
- Impurities from incomplete Gewald reaction: Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How do functional groups in this compound influence its solubility and formulation for biological assays?
Methodological Answer:
- Methyl ester : Improves lipid solubility (logP ~2.8), enabling DMSO stock solutions (10 mM).
- Amino group : Allows salt formation (e.g., HCl salt) for aqueous solubility .
- Difluoromethoxy : Reduces metabolic oxidation, enhancing plasma stability in pharmacokinetic studies .
Q. Formulation Tips
| Solvent | Compatibility | Use Case |
|---|---|---|
| DMSO | High (>50 mg/mL) | In vitro assays |
| Ethanol/PEG 400 | Moderate | Oral gavage in vivo |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Methodological Answer: SAR Design Strategy
Vary substituents : Compare difluoromethoxy with trifluoromethyl (increased lipophilicity) or methoxy (reduced metabolic stability) .
Modify ester groups : Replace methyl with ethyl or tert-butyl to alter hydrolysis rates.
Q. Example SAR Table
| Derivative | Substituent | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Parent | 4-(difluoromethoxy) | 120 ± 15 | 2.8 |
| Analog 1 | 4-(trifluoromethyl) | 85 ± 10 | 3.2 |
| Analog 2 | 4-methoxy | 250 ± 30 | 1.9 |
Key Finding : Trifluoromethyl analogs show 40% higher potency due to enhanced target binding .
Q. How can researchers resolve contradictions in spectral data for derivatives?
Methodological Answer: Case Study : Discrepant ¹H NMR signals for amino protons.
- Hypothesis : Tautomerism or solvent effects.
- Validation :
- Acquire variable-temperature NMR (25–60°C) to identify dynamic exchange .
- Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO deshields N-H .
Q. Resolution Workflow
Confirm purity via HPLC (C18 column, 90:10 MeOH/H₂O).
Use DEPT-135 NMR to distinguish CH₂/CH₃ groups .
Q. What in silico approaches predict biological targets for this compound?
Methodological Answer: Stepwise Protocol
Molecular Docking (AutoDock Vina): Screen against kinase or GPCR libraries. Focus on hydrophobic pockets accommodating difluoromethoxy .
Pharmacophore Modeling (MOE): Map hydrogen-bond acceptors (ester carbonyl) and aromatic regions (thiophene).
MD Simulations (GROMACS): Assess binding stability over 100 ns; calculate RMSD (<2.0 Å acceptable).
Q. Validation
- Compare with known inhibitors (e.g., sodium channel blockers in ).
- Synthesize top-scoring analogs for in vitro validation .
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer: Root Cause Analysis
- Variable assay conditions : Normalize protocols (e.g., ATP concentration in kinase assays).
- Impurity interference : Re-test compounds after repurification (≥95% purity via HPLC).
Case Example : Conflicting IC₅₀ values for antiproliferative activity.
- Solution : Use a reference standard (e.g., doxorubicin) and standardized MTT assay (48 hr exposure, triplicate wells) .
Q. What strategies optimize reaction conditions for scale-up synthesis?
Methodological Answer: Key Parameters
- Catalyst loading : Reduce Pd from 5 mol% to 1 mol% via ligand screening (XPhos improves yield) .
- Solvent swap : Replace THF with 2-MeTHF for greener chemistry and easier recycling.
Q. Process Optimization Table
| Condition | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Temperature | 80°C | 75°C (to avoid exotherms) |
| Stirring | Magnetic | Mechanical (200 rpm) |
| Yield | 65% | 72% after optimization |
Q. How do comparative studies with structural analogs guide mechanistic understanding?
Methodological Answer: Study Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
